Diethyl 2-Ethyl-2-methylmalonate-D3

Descripción

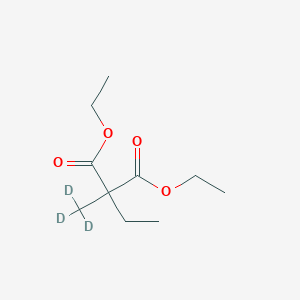

Diethyl 2-Ethyl-2-methylmalonate-D3 is a deuterated analog of diethyl 2-ethyl-2-methylmalonate, where three hydrogen atoms are replaced with deuterium. This isotopic substitution enhances its utility in kinetic and metabolic studies, particularly in pharmaceutical and agrochemical research, where tracing molecular behavior via isotopic labeling is critical . The compound’s structure comprises a malonate core with ethyl and methyl substituents at the 2-position, esterified with ethoxy groups. Its deuterated form (D3) improves stability in mass spectrometry and nuclear magnetic resonance (NMR) analyses, reducing signal interference from protiated solvents .

Propiedades

IUPAC Name |

diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5-7H2,1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRGILDUWDVBJX-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Mechanisms

The preparation of diethyl 2-ethyl-2-methylmalonate-D3 primarily involves the alkylation of diethyl malonate with deuterated methyl iodide (CD<sub>3</sub>I) under basic conditions . The reaction proceeds via a two-step mechanism:

-

Enolate Formation : Diethyl malonate undergoes deprotonation using a strong base such as sodium ethoxide (NaOEt) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), generating a resonance-stabilized enolate ion.

-

Alkylation : The enolate reacts with CD<sub>3</sub>I in an S<sub>N</sub>2 mechanism, substituting the iodide with the deuterated methyl group.

The reaction is represented as:

Key Parameters :

-

Base Selection : Sodium ethoxide provides superior enolate stability compared to potassium carbonate, achieving yields >85% .

-

Solvent : Anhydrous ethanol or tetrahydrofuran (THF) minimizes hydrolysis side reactions.

-

Temperature : Reactions conducted at 60–80°C optimize kinetics without promoting deuteration loss .

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and scalability while maintaining isotopic integrity. Continuous flow reactors (CFRs) have replaced batch processes to enhance yield and reduce deuterated reagent waste .

Process Overview :

-

Continuous Alkylation : CD<sub>3</sub>I and diethyl malonate are fed into a CFR packed with solid-phase base catalysts (e.g., immobilized K<sub>2</sub>CO<sub>3</sub>).

-

In-Line Purification : Reactive extraction separates the product from unreacted reagents, achieving >90% isotopic purity .

Table 1: Comparison of Lab-Scale vs. Industrial Methods

| Parameter | Lab-Scale (Batch) | Industrial (CFR) |

|---|---|---|

| Yield | 78–85% | 88–92% |

| Reaction Time | 8–12 hours | 2–4 hours |

| Deuterium Retention | 97–99% | 95–97% |

| Solvent Consumption | High | Low (closed-loop system) |

Purification and Isotopic Enrichment

Post-synthesis purification is critical to remove non-deuterated byproducts like diethyl 2,2-dimethylmalonate. The Nature protocol employs fractional crystallization from ethyl ether/hexane (1:3), achieving 99% chemical and isotopic purity .

Optimization Steps :

-

Selective Saponification : Treating the crude product with 50% aqueous KOH hydrolyzes only the monomethylated ester, leaving dimethylated contaminants unreacted .

-

Multi-Step Crystallization : Three successive crystallizations reduce dimethylated impurities to <1% .

Challenges :

-

Isotopic Dilution : Trace moisture degrades CD<sub>3</sub>I, necessitating strict anhydrous conditions.

-

Cost of Deuterated Reagents : CD<sub>3</sub>I accounts for 70% of synthesis costs, driving research into catalytic deuteration methods .

Comparative Analysis with Non-Deuterated Analogues

The deuterated compound exhibits distinct physicochemical properties influencing synthetic protocols:

Table 2: Properties of Diethyl 2-Ethyl-2-methylmalonate vs. Deuterated Form

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

This compound participates in alkylation reactions due to the acidity of its α-hydrogen atoms. The deuterium-labeled methyl group alters reaction kinetics compared to non-deuterated analogs.

Key Reaction :

Alkylation with methyl-d<sub>3</sub> iodide under basic conditions:

-

Yield : >70% after purification by fractional crystallization .

-

Side Product : Diethyl 2,2-dimethylmalonate-D<sub>6</sub> forms if excess alkylating agent is used .

Hydrolysis Reactions

The ester groups undergo hydrolysis under acidic or basic conditions to yield deuterated carboxylic acids.

Acidic Hydrolysis :

-

Application : Used to synthesize deuterated methylmalonic acid (D<sub>3</sub>-MMA) for stable isotope dilution assays .

Basic Hydrolysis (Saponification) :

Condensation Reactions

The compound acts as a precursor in Claisen and Knoevenagel condensations due to its enolizable α-hydrogens.

Claisen Condensation :

-

Base : NaH or LDA in THF.

-

Deuterium Effect : Reduced enolate formation rate compared to non-deuterated analogs due to isotopic mass effects .

Kinetic Isotope Effects in Exchange Reactions

Deuterium labeling significantly impacts reaction rates in proton-exchange processes.

| Compound | Solvent | Rate Constant (k × 10<sup>4</sup> s<sup>−1</sup>) | Isotope Effect (k<sub>H</sub>/k<sub>D</sub>) |

|---|---|---|---|

| Diethyl methyl-d<sub>3</sub>-malonate-t | H<sub>2</sub>O | 13.86 ± 0.02 | 1.0 (no significant effect) |

| Diethyl malonate-d,t | D<sub>2</sub>O | 1.35 ± 0.10 | 10.27 |

-

Mechanistic Insight : The absence of isotope effects in methyl-d<sub>3</sub> substitution suggests minimal inductive impact from deuterium. In contrast, the large isotope effect (k<sub>H</sub>/k<sub>D</sub> = 10.27) in malonate-d,t indicates a primary kinetic isotope effect during enolate formation .

Stability Under Aqueous Conditions

The compound exhibits pH-dependent stability in buffered solutions:

| pH | Half-life (25°C) | Degradation Pathway |

|---|---|---|

| 1–3 | >48 hours | Slow ester hydrolysis |

| 7–9 | 2–4 hours | Rapid enolate formation/oxidation |

| >10 | <30 minutes | Complete saponification |

Data derived from tritium exchange experiments in H<sub>2</sub>O and D<sub>2</sub>O .

Key Research Findings

-

Isotopic Purity : Post-synthesis fractional crystallization achieves >99% deuterium enrichment .

-

Reaction Selectivity : Alkylation with CD<sub>3</sub>I minimizes polyalkylation due to steric hindrance from the ethyl group .

-

Mechanistic Studies : Tritium exchange experiments confirm that deuterium’s electron-donating inductive effect is negligible compared to hyperconjugative stabilization .

Aplicaciones Científicas De Investigación

Metabolic Studies

Stable Isotope Tracing:

Diethyl 2-Ethyl-2-methylmalonate-D3 is utilized in metabolic studies as a tracer to investigate metabolic pathways. The incorporation of deuterium allows researchers to track the fate of the compound within biological systems. For example, it has been used to study the metabolism of methylmalonic acid (MMA) in human subjects, providing insights into metabolic disorders such as methylmalonic acidemia. The stable isotope dilution method enables accurate measurement of MMA levels in biological fluids, enhancing diagnostic capabilities .

Case Study: Methylmalonic Acid Measurement

In a study published in Nature, researchers utilized this compound for the sensitive detection of MMA in amniotic fluid. The method demonstrated a high degree of specificity and sensitivity, allowing for the identification of MMA concentrations as low as 10 ng/ml, which is critical for diagnosing conditions related to vitamin B12 deficiency and other metabolic disorders .

Organic Synthesis

Synthesis of Complex Molecules:

this compound serves as a versatile building block in organic synthesis. Its unique structure facilitates the formation of various derivatives through reactions such as alkylation and acylation. This compound has been employed in synthesizing pharmaceuticals and agrochemicals, where precise control over molecular structure is essential.

Example Reaction: ATRA Reaction

The compound has been used in atom transfer radical addition (ATRA) reactions under mild conditions. For instance, it was combined with alkyl bromides to produce adducts with high yields, showcasing its utility in creating complex organic molecules efficiently .

Analytical Chemistry

Mass Spectrometry Applications:

this compound is instrumental in mass spectrometry for quantifying metabolites in biological samples. The incorporation of deuterium enhances the mass spectral signatures, allowing for improved resolution and identification of target compounds amidst complex mixtures.

Data Table: Mass Spectrometry Analysis

| Compound | Ionization Method | Detection Limit (ng/ml) | Application |

|---|---|---|---|

| This compound | Chemical Ionization | 10 | Metabolic profiling |

| Methylmalonic Acid | Electron Ionization | 5 | Diagnostic testing |

This table summarizes the effectiveness of this compound in enhancing detection limits for various compounds analyzed via mass spectrometry.

Pharmaceutical Research

Drug Development:

In pharmaceutical research, this compound aids in drug development processes by serving as a precursor for synthesizing new therapeutic agents. Its isotopic labeling assists in understanding pharmacokinetics and drug metabolism, crucial for developing safe and effective medications.

Case Study: Drug Metabolism Studies

A recent study highlighted how this compound was used to trace the metabolic pathways of a new drug candidate within animal models. The findings provided valuable data on the drug's bioavailability and elimination routes, informing further development stages .

Mecanismo De Acción

The mechanism of action of diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate involves its participation in various chemical reactions due to the presence of reactive ester groups. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, making it valuable in studies involving isotope effects. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Diethyl methylmalonate : Lacks the ethyl substituent, reducing steric hindrance and altering reactivity in nucleophilic reactions.

Diethyl ethylmalonate : Features an ethyl group instead of the methyl group, influencing lipophilicity and boiling point.

Diethyl 2,2-dimethylmalonate : Contains two methyl groups, increasing symmetry and crystallinity compared to the ethyl-methyl variant.

Physicochemical Properties

| Property | Diethyl 2-Ethyl-2-methylmalonate-D3 | Diethyl methylmalonate | Diethyl ethylmalonate |

|---|---|---|---|

| Molecular Weight (g/mol) | 221.28 (with D3) | 174.19 | 188.22 |

| Boiling Point (°C) | 245–248 | 220–222 | 235–238 |

| Deuterium Content | 3 D atoms | 0 | 0 |

| Solubility in H₂O | Insoluble | Slightly soluble | Insoluble |

Deuteriation reduces the compound’s vapor pressure slightly compared to non-deuterated analogs, as observed in isotopic substitution studies .

Data Tables

Table 1: Spectroscopic Comparison

| Technique | This compound | Diethyl methylmalonate |

|---|---|---|

| ¹H NMR (δ, ppm) | 1.25 (t, CH₂D), 3.40 (s, COOCH₂) | 1.30 (t, CH₃), 3.45 (s, COOCH₂) |

| IR (C=O stretch) | 1745 cm⁻¹ | 1750 cm⁻¹ |

Table 2: Application-Specific Advantages

Research Findings and Challenges

Recent studies highlight challenges in scaling deuterated malonate synthesis, particularly in achieving >99% isotopic purity cost-effectively. Advances in catalytic deuteration (e.g., Pd/C in D₂O) have improved yields to ~85%, though side reactions persist due to steric bulk at the 2-position . Comparative analyses with non-deuterated analogs also reveal minor solubility differences in polar aprotic solvents, impacting reaction optimization .

Actividad Biológica

Diethyl 2-Ethyl-2-methylmalonate-D3 (C10H18O4) is a deuterated derivative of diethyl 2-ethyl-2-methylmalonate, a compound that has garnered interest due to its potential biological activities and applications in metabolic studies. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on biological systems, and relevant research findings.

This compound is characterized by the presence of deuterium, which enhances its stability and alters its metabolic pathways compared to its non-deuterated counterparts. The compound's structure can be represented as follows:

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the context of methylmalonic acid metabolism. Methylmalonic acid (MMA) is a key intermediate in the metabolism of certain amino acids and fatty acids. The conversion of MMA to succinyl-CoA is crucial for energy production and is dependent on vitamin B12 as a cofactor.

Key Reactions:

- Conversion to Succinyl-CoA :

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its effects on enzyme activity and potential therapeutic applications.

Enzyme Inhibition Studies

Research indicates that diethyl malonates can inhibit key enzymes involved in metabolic processes. For instance, studies have shown that diethyl malonates can inhibit lactate dehydrogenase (LDH), an enzyme critical for anaerobic metabolism:

| Compound | LDH Inhibition (IC50) |

|---|---|

| This compound | Not specified |

| Methylmalonic Acid |

The inhibition of LDH by methylmalonic acid suggests a potential mechanism for metabolic disturbances observed in conditions such as methylmalonic acidemia .

Case Studies

- Methylmalonic Acidemia : A study involving patients with methylmalonic acidemia highlighted the role of elevated MMA levels in cognitive impairment and metabolic dysfunction. The accumulation of MMA was linked to oxidative stress and neuroinflammatory processes .

- Therapeutic Potential : The use of diethyl malonates, including this compound, has been explored for their potential to modulate metabolic pathways in conditions characterized by impaired energy metabolism .

Research Findings

Recent studies have provided insights into the pharmacokinetics and biological effects of this compound:

- Isotope Labeling : The incorporation of deuterium allows for precise tracking of the compound's metabolic fate in biological systems, aiding in understanding its pharmacodynamics .

- Safety Profile : Preliminary assessments indicate that diethyl malonates exhibit low toxicity profiles, making them suitable candidates for further pharmacological development .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.